

Application Notes and Protocols: Synthesis and Bioactivity of Bisandrographolide C and Andrographolide Derivatives

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B12852885*

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These application notes provide a comprehensive overview of the synthesis of andrographolide derivatives, with a special focus on the bioactivity of **Bisandrographolide C**. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Andrographolide, a labdane diterpenoid extracted from *Andrographis paniculata*, and its derivatives have garnered significant attention for their wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3]} **Bisandrographolide C** is a naturally occurring dimer of an ent-labdane diterpenoid, also isolated from *Andrographis paniculata*.^{[4][5]} This document outlines the synthesis of andrographolide derivatives and summarizes the bioactivity of these compounds, including **Bisandrographolide C**, with a focus on their underlying mechanisms of action.

Data Presentation: Bioactivity of Bisandrographolide C and Andrographolide Derivatives

The following tables summarize the quantitative bioactivity data for **Bisandrographolide C** and various synthetic andrographolide derivatives.

Table 1: Bioactivity of **Bisandrographolide C**

Compound	Target	Bioactivity	Reference
Bisandrographolide C	TRPV1	Kd = 289 μ M	[4]
TRPV3	Kd = 341 μ M	[4]	
CD81	Binds to CD81, suppresses its function	[3]	
Cardiomyocytes	Protects against hypoxia- reoxygenation injury	[4][6]	
Esophageal Cancer Cells (EC109)	Suppresses motility	[3]	

Table 2: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in μ M)

Compound/ Derivative	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)	DU145 (Prostate)	Reference
Andrographolide	32.90 (48h)	-	-	-	[7]
Andrographolide	63.19 (24h)	-	-	-	[7]
19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide	<8	<8	-	-	
12-dithiocarbamate-14-deoxyandrographolide analogue	Potent	-	-	-	
3,19-analogue of 12-thioether andrographolide	Cytotoxic	-	-	-	
C-14 alkoxy andrographolide derivatives	Cytotoxic	-	Cytotoxic	Cytotoxic	[8]
3,19-di-O-acetyl-C-12-substituted-14-deoxy-andrographolide	-	0.85	-	-	[8]

Table 3: Anti-inflammatory Activity of Andrographolide

Inflammatory Mediator	Cell Type	IC50 (μM)	Reference
TNF-α release	Mouse peritoneal macrophages	0.6	[9]
GM-CSF release	Mouse peritoneal macrophages	3.3	
NO production	Murine macrophages	-	

Experimental Protocols

While a detailed synthetic protocol for **Bisandrographolide C** is not readily available as it is a natural product, this section provides a representative protocol for the synthesis of C-12 dithiocarbamate andrographolide analogues, which have shown significant anticancer activity. [\[10\]](#)

Protocol 1: Synthesis of C-12 Dithiocarbamate Andrographolide Analogues

This protocol is adapted from a one-pot synthesis method.[\[10\]](#)

Materials:

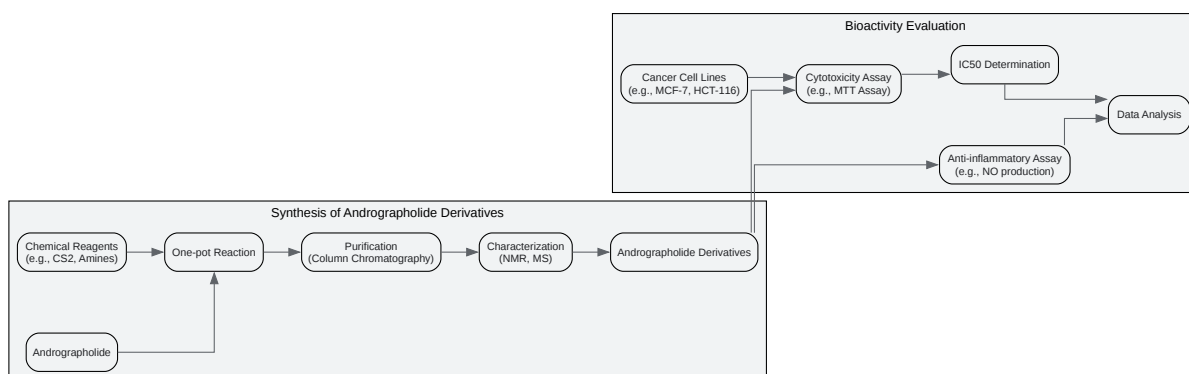
- Andrographolide
- Carbon disulfide (CS₂)
- Appropriate secondary amine
- Triethylamine (Et₃N)
- Dichloromethane (DCM) as solvent
- Silica gel for column chromatography
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve andrographolide (1 equivalent) in dichloromethane.
- Add triethylamine (2 equivalents) to the solution and stir at room temperature.
- Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.
- After stirring for 30 minutes, add the desired secondary amine (1.2 equivalents).
- Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired C-12 dithiocarbamate andrographolide analogue.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

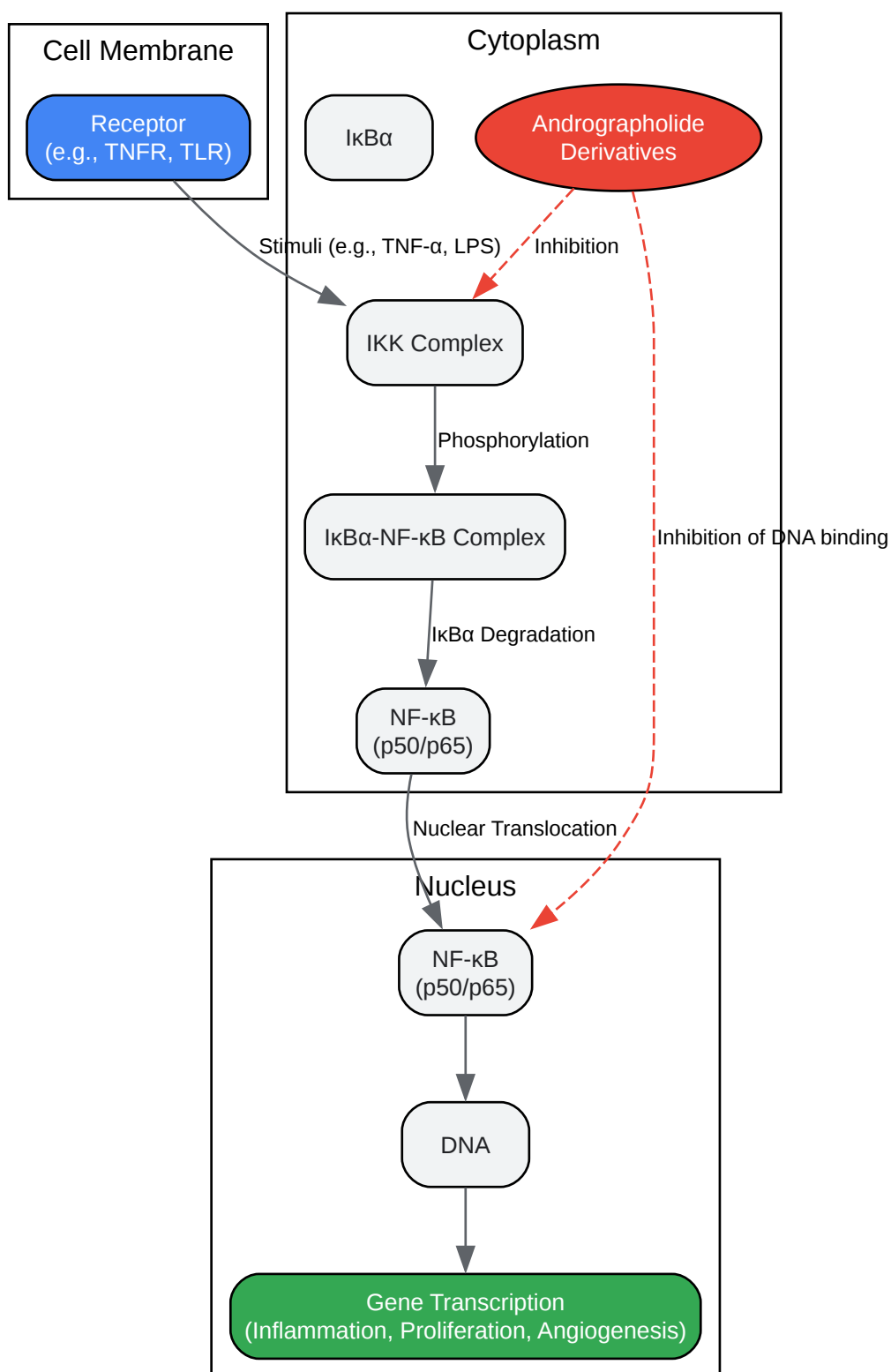
Mandatory Visualization: Signaling Pathways and Experimental Workflow

The bioactivity of andrographolide and its derivatives is often attributed to their modulation of key signaling pathways involved in inflammation and cancer.



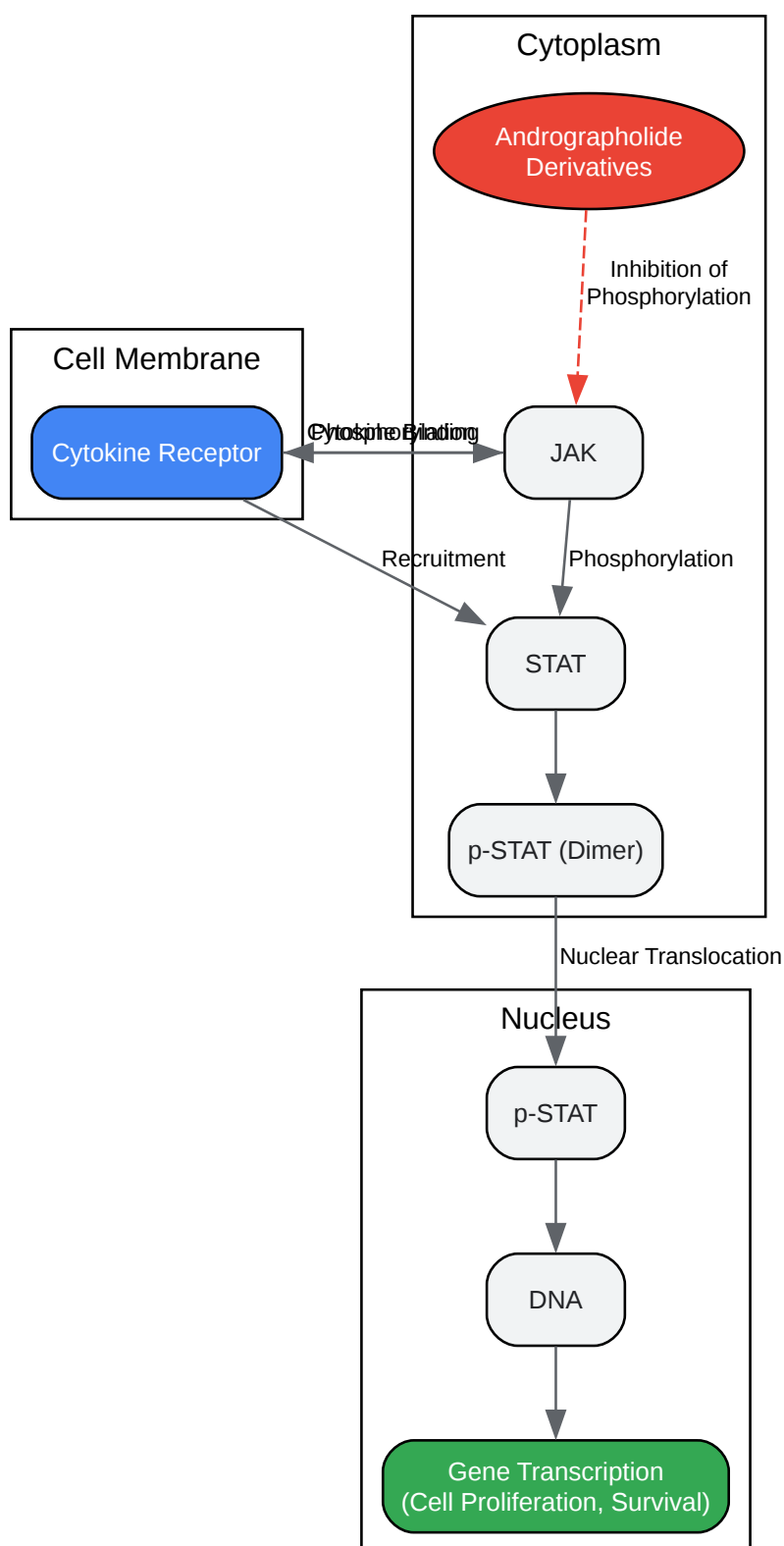
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Caption: Experimental workflow for the synthesis and bioactivity screening of andrographolide derivatives.



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Caption: Andrographolide derivatives inhibit the NF-κB signaling pathway.



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Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide derivatives.

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